Cyclopentanecarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

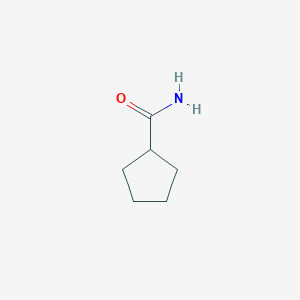

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLDSWLMHUQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280366 | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-94-5 | |

| Record name | Cyclopentanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentanecarboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Cyclopentanecarboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. While experimental protocols for the synthesis of related compounds are available, a detailed, validated protocol specifically for this compound is not readily found in publicly available literature. Similarly, there is a notable lack of published data on the specific biological activities and associated signaling pathways of this compound itself, with research efforts primarily focused on its more complex derivatives.

Chemical Structure and Identification

This compound is a primary carboxamide derivative of cyclopentane. The core structure consists of a five-membered aliphatic ring attached to a carboxamide functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 3217-94-5 | [2][3] |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| SMILES | C1CCC(C1)C(=O)N | [1] |

| InChI | InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | [1] |

| InChIKey | XRLDSWLMHUQECH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and potential applications in research and development.

Table 2: Physical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 113.16 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 178-179 °C | [2] |

| Boiling Point | 266.2 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [2] |

| Flash Point | 114.8 °C | [2] |

| Refractive Index | 1.493 | [2] |

Table 3: Chemical and Computational Properties of this compound

| Property | Value | Citation |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 113.084063974 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 94.7 | [2] |

| pKa | 16.74 ± 0.20 (Predicted) | [4] |

Synthesis of this compound

-

From Cyclopentanecarbonyl Chloride: This is a common and efficient method for synthesizing primary amides.

-

From Cyclopentanecarboxylic Acid: This direct amidation is also feasible, often requiring a coupling agent or high temperatures.

Below are generalized experimental workflows for these potential synthetic routes.

Proposed Synthesis Workflow from Cyclopentanecarbonyl Chloride

This pathway involves the reaction of an acid chloride with ammonia (B1221849). The workflow is depicted in the following diagram.

Proposed Synthesis Workflow from Cyclopentanecarboxylic Acid

This route involves the direct reaction of the carboxylic acid with ammonia, which typically requires harsher conditions or the use of a coupling agent.

Experimental Protocols (General)

The following are generalized protocols based on standard organic chemistry techniques for the proposed synthetic routes. Note: These are not validated protocols for this compound and should be adapted and optimized by the user.

General Protocol for Amidation via Acid Chloride

-

Preparation of Cyclopentanecarbonyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) at room temperature with stirring.

-

Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentanecarbonyl chloride.

-

-

Amidation:

-

Cool the crude cyclopentanecarbonyl chloride in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

General Protocol for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.

-

Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

Biological and Pharmacological Properties

A thorough review of the scientific literature reveals a significant lack of data on the biological and pharmacological activities of the parent compound, this compound. Research in this area has predominantly focused on more complex derivatives. For instance, certain 1,3-disubstituted this compound derivatives have been investigated as potent CC chemokine receptor 2 (CCR2) antagonists. However, these studies do not provide information on the activity of the unsubstituted this compound.

Due to the absence of specific biological data for this compound, it is not possible to generate diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 3-hydroxy-, cis- [webbook.nist.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxamide, confirmed by IUPAC nomenclature, is a primary carboxamide featuring a five-membered aliphatic cyclopentyl ring.[1] Its structural simplicity provides a versatile scaffold that is of significant interest in medicinal chemistry and drug development. The cyclopentane (B165970) moiety offers a rigid, three-dimensional structure that can orient substituents in precise vectors, making it an attractive component for designing ligands that target specific biological macromolecules. While the biological profile of the parent molecule is not extensively documented, the carboxamide functional group is a cornerstone in pharmacology, known for its ability to form hydrogen bonds and participate in crucial binding interactions. Furthermore, various substituted cyclopentane and carboxamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antifungal properties, highlighting the therapeutic potential of this structural class.[2][3][4][5][6]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential biological activities, and safety data for this compound.

Physicochemical and Toxicological Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, formulation, and safety assessments.

Chemical and Physical Data

All quantitative data has been compiled from verified chemical databases and suppliers.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 3217-94-5 | [1][7] |

| Molecular Formula | C₆H₁₁NO | [1][7] |

| Molecular Weight | 113.16 g/mol | [1][8] |

| Appearance | Solid | |

| Melting Point | 178-179 °C | |

| Boiling Point | 266.2 °C at 760 mmHg | |

| Density | 1.056 g/cm³ | |

| Topological Polar Surface Area | 43.1 Ų | [1][8] |

| SMILES | C1CCC(C1)C(=O)N | [1] |

| InChIKey | XRLDSWLMHUQECH-UHFFFAOYSA-N | [1] |

Safety and Toxicology Data

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| Hazard Class | GHS Code | Description | Citation |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard amidation procedures. A common and reliable method involves the conversion of cyclopentanecarboxylic acid to a more reactive acyl chloride, followed by amination.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the two-step synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol details the conversion of cyclopentanecarboxylic acid to this compound.

Materials:

-

Cyclopentanecarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Concentrated aqueous ammonia (NH₄OH) (excess)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopentanecarboxylic acid (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude cyclopentanecarbonyl chloride is obtained as an oil and is used immediately in the next step.

-

-

Amination:

-

Cool a flask containing concentrated aqueous ammonia (at least 5 eq) in a large ice bath.

-

Dissolve the crude cyclopentanecarbonyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.

-

Continue stirring vigorously in the ice bath for 1 hour after the addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Filter the resulting white solid using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium (B1175870) salts.

-

Air-dry the crude product.

-

For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Biological Activity and Mechanism of Action

While specific bioactivity data for the parent this compound is limited, the cyclopentane core is a key feature in a class of potent antiviral agents known as neuraminidase inhibitors. These drugs are crucial for the treatment of influenza A and B viruses.

Neuraminidase Inhibition Signaling Pathway

Neuraminidase is a critical enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface. This action is necessary for the release of newly formed virus particles from an infected cell, allowing the infection to spread. Cyclopentane-based inhibitors are designed to mimic the natural substrate (sialic acid) and block the active site of the neuraminidase enzyme.

The diagram below illustrates this mechanism of action.

This inhibitory action prevents the virus from detaching from the host cell, thereby halting the propagation of the infection.[9][10][11][12] The rigid cyclopentane ring helps to position the functional groups of the inhibitor optimally within the enzyme's active site for high-affinity binding. This established mechanism provides a strong rationale for exploring derivatives of this compound as potential antiviral agents.

Conclusion

This compound is a fundamental chemical entity with well-defined physicochemical properties and straightforward synthetic accessibility. While its own biological profile remains to be fully elucidated, its structural relationship to potent antiviral compounds makes it and its derivatives promising candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the exploration of this versatile chemical scaffold.

References

- 1. This compound | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pediaa.com [pediaa.com]

- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SMILES Notation for Cyclopentanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Simplified Molecular Input Line Entry System (SMILES) notation, with a specific focus on its application to cyclopentanecarboxamide and its derivatives. This document is intended for professionals in the fields of chemistry, pharmacology, and drug discovery who utilize computational tools for molecular representation and analysis.

Introduction to SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a method for representing chemical structures using short ASCII strings.[1][2] It is a linear notation that encodes the molecular graph of a compound, making it easily readable by both humans and computers.[3] SMILES is widely used in chemical databases, machine learning for property prediction, cheminformatics for substructure searching, and high-throughput virtual screening in drug discovery.[1]

Core Principles of SMILES:

-

Atoms: Atoms are represented by their standard elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets, and hydrogens are typically implied to satisfy valence rules.[4][5] For example, C represents methane (B114726) (CH4), and O represents water (H2O).[3] All other elements must be enclosed in square brackets, such as [Fe] for iron.[4]

-

Bonds: Single bonds are implied by adjacency in the SMILES string. Double bonds are represented by =, triple bonds by #, and aromatic bonds by :.[2]

-

Branches: Branches off a main chain are indicated by enclosing them in parentheses ().[3] For example, isopropanol (B130326) is written as CC(C)O.

-

Rings: Cyclic structures are represented by breaking one bond in each ring. The atoms connected by the broken bond are then followed by the same digit to indicate the ring closure.[2][3] For instance, cyclohexane (B81311) is written as C1CCCCC1.[3]

-

Stereochemistry: The configuration around double bonds and chiral centers can be specified. Forward / and backward \ slashes are used for E/Z isomerism of double bonds. The @ and @@ symbols are used to denote the stereochemistry of tetrahedral centers (R/S configuration).[1][4][5]

SMILES for this compound and Its Derivatives

This compound serves as the core scaffold. Its structure consists of a five-membered cyclopentane (B165970) ring attached to a carboxamide group.

The SMILES for the parent this compound is C1CCC(C1)C(=O)N. [6][7]

Let's break this down:

-

C1CCCC1: This represents the cyclopentane ring. The first carbon is labeled with the digit 1, and the chain of carbons continues until the last carbon connects back to the first one, indicated by the closing digit 1.

-

(...): The parentheses indicate that the group inside is a branch attached to the preceding atom of the main ring structure.

-

C(=O)N: This is the carboxamide group (-CONH2). The carbon is double-bonded to an oxygen (=O) and single-bonded to a nitrogen (N).

Derivatives are formed by adding substituents to this core structure. The following table summarizes the SMILES notation for several this compound derivatives, along with other key identifiers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| This compound | C6H11NO | 113.16 | C1CCC(C1)C(=O)N[6] |

| 1-Aminothis compound | C6H12N2O | 128.17 | C1CCC(C1)(C(=O)N)N[8] |

| cis-3-Hydroxythis compound | C6H11NO2 | 129.16 | C1CC(CC1C(=O)N)O[9] |

| N-Ethyl-N-methylthis compound | C9H17NO | 155.24 | CCN(C)C(=O)C1CCCC1[10] |

| N-Phenylthis compound | C12H15NO | 189.25 | C1CCC(C1)C(=O)Nc2ccccc2 |

| 1-(3-Thienyl)this compound | C10H13NOS | 195.28 | C1CC(C1)(C(=O)N)c2ccsc2[11] |

Logical and Experimental Workflows

Visualizing workflows is crucial for understanding the processes in chemical research. Below are Graphviz diagrams illustrating key logical and experimental pathways related to this compound derivatives.

Logical Workflow for SMILES Generation

This diagram outlines the systematic process of converting a chemical structure into its corresponding SMILES string.

Caption: Logical workflow for generating a SMILES string from a chemical structure.

General Synthesis Pathway: Amide Coupling

This diagram illustrates a common synthetic route for producing this compound derivatives through the coupling of a carboxylic acid with an amine.

Caption: General reaction scheme for the synthesis of N-substituted carboxamides.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of chemical and pharmaceutical research. The following sections outline generalized protocols for the synthesis and characterization of this compound derivatives, based on established chemical literature.

A. General Procedure for Synthesis via Amide Coupling

This method is adapted from standard organic synthesis procedures for forming amide bonds, a key reaction in creating many of the derivatives listed above.[12]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the selected cyclopentane carboxylic acid derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

-

Coupling Agent: Add a suitable amide coupling reagent (e.g., HATU, HOBt/EDC, or DCC) (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to yield the final carboxamide derivative.

B. General Characterization Protocols

After synthesis and purification, the identity and purity of the compounds must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS).[12]

-

Analysis: Analyze the spectra to confirm the presence of characteristic peaks corresponding to the cyclopentane ring protons, amide proton(s), and any substituents.

-

-

Mass Spectrometry (MS):

-

Method: Utilize High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the accurate mass of the synthesized compound.[12]

-

Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition and molecular formula of the target molecule.

-

Role in Drug Discovery

Cyclopentane rings are valuable structural motifs in medicinal chemistry. They can serve as core scaffolds or as appendages that occupy hydrophobic pockets in biological targets like enzymes or receptors.[13] The constrained "envelope" conformation of the cyclopentane ring can offer advantages in molecular design by reducing conformational flexibility and improving binding affinity.[13]

Numerous approved drugs contain a cyclopentane moiety, highlighting its importance.[13] Derivatives of this compound have been investigated for a range of biological activities, including as antagonists for chemokine receptors (e.g., CCR2) and as inhibitors of voltage-gated sodium channels (e.g., NaV1.7), which are targets for inflammatory diseases and pain, respectively.[14][15] The carboxamide group itself is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets. The continued exploration of this chemical space is a promising avenue for the discovery of novel therapeutics.[16]

References

- 1. hunterheidenreich.com [hunterheidenreich.com]

- 2. epa.gov [epa.gov]

- 3. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]

- 4. webassign.net [webassign.net]

- 5. luis-vollmers.medium.com [luis-vollmers.medium.com]

- 6. This compound | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 3217-94-5 [sigmaaldrich.com]

- 8. 1-Aminothis compound | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 3-hydroxy-, cis- | C6H11NO2 | CID 521690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-ethyl-N-methylthis compound | C9H17NO | CID 59254942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 1-(3-thienyl)- | C10H13NOS | CID 3056604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cyclopentanecarboxamide. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

This compound, with the CAS number 3217-94-5, is a cyclic amide of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its fundamental properties are summarized below.

Quantitative Data Summary

The following table provides a consolidated view of the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][2][3] |

| Melting Point | 178-179 °C | [2] |

| Boiling Point | 266.2 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [1][2] |

| Flash Point | 114.8 °C | [2] |

| pKa (Predicted) | 16.74 ± 0.20 | [3] |

| Refractive Index | 1.493 | [2] |

| LogP | 1.36220 | [2] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound from Cyclopentanecarbonyl Chloride

This protocol is based on the general reaction of acyl chlorides with ammonia (B1221849) to form primary amides.

Materials:

-

Cyclopentanecarbonyl chloride

-

Concentrated aqueous ammonia solution

-

Anhydrous ether

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a well-ventilated fume hood, cool a flask containing a concentrated aqueous ammonia solution in an ice bath.

-

While stirring vigorously, slowly add Cyclopentanecarbonyl chloride to the cooled ammonia solution. This reaction is highly exothermic and will produce white fumes, which are a mixture of solid ammonium (B1175870) chloride and this compound.[4]

-

After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as anhydrous ether, to isolate the this compound.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound can be performed using standard analytical techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups of this compound.

-

Method: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.

-

Expected Absorptions:

-

N-H stretching of the primary amide around 3400-3200 cm⁻¹.

-

C=O stretching (Amide I band) around 1680-1630 cm⁻¹.

-

N-H bending (Amide II band) around 1640-1550 cm⁻¹.

-

C-H stretching of the cyclopentane (B165970) ring around 3000-2850 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure.

-

Method: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals: Signals corresponding to the protons on the cyclopentane ring and the -NH₂ group.

-

Expected ¹³C NMR Signals: Signals for the carbonyl carbon and the distinct carbons of the cyclopentane ring.

Biological and Toxicological Considerations

While specific signaling pathways for this compound are not well-documented in publicly available literature, the metabolic fate of amides, in general, is of interest in drug development.

Metabolic Hydrolysis and Toxicity Screening

Amide bonds can be susceptible to metabolic hydrolysis by enzymes such as carboxylesterases, which can lead to the formation of a carboxylic acid and an amine. The release of certain amines from xenobiotics can present a safety risk.[5] Therefore, a preliminary toxicological assessment is often warranted for novel amide-containing compounds.

A common initial screening for mutagenic potential is the Ames test, which uses bacteria to assess whether a chemical can cause mutations in the DNA of the test organism.[6] A positive result in an Ames test may indicate that the compound could be a carcinogen and warrants further investigation.[6]

References

- 1. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Ames test - Wikipedia [en.wikipedia.org]

Biological activities of Cyclopentanecarboxamide analogues

An In-depth Technical Guide on the Biological Activities of Cyclopentanecarboxamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound analogues represent a versatile class of small molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their antiviral and anticancer properties, detailing the structure-activity relationships, mechanisms of action, and experimental validation. Quantitative data from key studies are summarized, and detailed protocols for essential biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The cyclopentane (B165970) ring is a common scaffold in many biologically active natural products and synthetic compounds. Its conformational flexibility and the ability to introduce various substituents make it an attractive starting point for the design of novel therapeutic agents. This compound analogues, in particular, have emerged as potent inhibitors of viral neuraminidase and have demonstrated significant antiproliferative activity against various cancer cell lines. This guide explores the key biological activities of these compounds, offering insights for researchers and professionals in drug discovery and development.

Antiviral Activity of this compound Analogues

A significant area of research for this compound analogues has been in the development of antiviral agents, particularly as inhibitors of the influenza virus neuraminidase.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of this enzyme prevents viral propagation and is a clinically validated strategy for treating influenza infections.[1] this compound analogues have been designed as transition-state analogues of sialic acid, binding to the active site of neuraminidase with high affinity.[2] This interaction blocks the enzymatic activity, leading to the aggregation of virions on the cell surface and a reduction in viral spread.[1]

Below is a diagram illustrating the mechanism of neuraminidase inhibition by this compound analogues.

Caption: Mechanism of influenza neuraminidase inhibition.

Quantitative Antiviral Data

Several cyclopentane derivatives have shown potent and selective inhibition of influenza virus neuraminidase. The following table summarizes the 50% effective concentrations (EC₅₀) of representative compounds against various influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[2]

| Compound | Virus Strain | EC₅₀ (µM) |

| RWJ-270201 | Influenza A/Texas/36/91 (H1N1) | <0.1 |

| Influenza A/Sydney/5/97 (H3N2) | <0.1 | |

| Influenza B/Harbin/7/94 | <0.1 | |

| BCX-1827 | Influenza A/Texas/36/91 (H1N1) | 0.2 |

| Influenza A/Sydney/5/97 (H3N2) | 0.1 | |

| Influenza B/Harbin/7/94 | 0.2 | |

| BCX-1898 | Influenza A/Texas/36/91 (H1N1) | 0.3 |

| Influenza A/Sydney/5/97 (H3N2) | 0.2 | |

| Influenza B/Harbin/7/94 | 0.3 | |

| BCX-1923 | Influenza A/Texas/36/91 (H1N1) | 0.4 |

| Influenza A/Sydney/5/97 (H3N2) | 0.3 | |

| Influenza B/Harbin/7/94 | 0.4 | |

| Zanamivir | Influenza A/Texas/36/91 (H1N1) | 0.2 |

| Influenza A/Sydney/5/97 (H3N2) | 0.1 | |

| Influenza B/Harbin/7/94 | 0.3 | |

| Oseltamivir Carboxylate | Influenza A/Texas/36/91 (H1N1) | 0.1 |

| Influenza A/Sydney/5/97 (H3N2) | 0.1 | |

| Influenza B/Harbin/7/94 | 0.4 |

Anticancer Activity of this compound Analogues

Cycloalkanecarboxamide derivatives, including those with a cyclopentane core, have been investigated for their antiproliferative activities against a range of cancer cell lines.

Mechanism of Action

The precise mechanisms of action for the anticancer effects of many this compound analogues are still under investigation. However, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 1g was found to increase caspase 3/7 activity in HT29 colon cancer cells, a key indicator of apoptosis induction.

Quantitative Anticancer Data

A series of cycloalkanecarboxamide derivatives containing sulfonate and sulfamate (B1201201) moieties were tested against the NCI-60 panel of human cancer cell lines. The following table presents the 50% inhibitory concentrations (IC₅₀) for selected compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| 1f | Leukemia (CCRF-CEM) | Leukemia | 2.51 |

| Non-Small Cell Lung Cancer (HOP-92) | Lung Cancer | 3.16 | |

| Colon Cancer (HT29) | Colon Cancer | 5.01 | |

| CNS Cancer (SF-295) | CNS Cancer | 3.98 | |

| Melanoma (UACC-62) | Melanoma | 4.47 | |

| Ovarian Cancer (OVCAR-3) | Ovarian Cancer | 3.98 | |

| Renal Cancer (786-0) | Renal Cancer | 4.47 | |

| Prostate Cancer (PC-3) | Prostate Cancer | 4.47 | |

| Breast Cancer (MCF7) | Breast Cancer | 5.01 | |

| 1g | Colon Cancer (HT29) | Colon Cancer | 4.73 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the key assays mentioned in this guide.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against influenza neuraminidase.[3]

Materials:

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Calcium chloride (CaCl₂)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Test compounds

-

Influenza virus stock

-

96-well black flat-bottom plates

-

Fluorometer

Procedure:

-

Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl₂, pH 6.5.

-

Prepare serial dilutions of the test compounds in 1x assay buffer.

-

Add 50 µL of each compound dilution to the wells of a 96-well plate. Include a no-compound control.

-

Add 50 µL of diluted influenza virus to each well (except for the no-virus control).

-

Incubate the plate at room temperature for 45 minutes.

-

Prepare a 300 µM working solution of MUNANA in 1x assay buffer.

-

Add 50 µL of the MUNANA solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The following diagram outlines the experimental workflow for the neuraminidase inhibition assay.

Caption: Neuraminidase Inhibition Assay Workflow.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.

The workflow for the MTT assay is depicted in the following diagram.

Caption: MTT Assay Experimental Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and stereochemistry of the substituents on the cyclopentane ring.

-

For Antiviral Activity: The presence of functional groups that mimic the carboxylate, glycerol, and N-acetyl groups of sialic acid is crucial for potent neuraminidase inhibition. The orientation of these substituents in a specific three-dimensional arrangement that complements the enzyme's active site is key to high binding affinity.

-

For Anticancer Activity: In the case of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives, the nature of the cycloalkane ring and the substituents on the benzenesulfonate (B1194179) moiety significantly influence the antiproliferative activity. For instance, compound 1f with a cyclohexyl ring and a p-(tert-butyl)benzenesulfonate group exhibited broad-spectrum anticancer activity.[6] This suggests that lipophilicity and steric factors play a critical role in the compound's interaction with its biological target(s).

Conclusion and Future Directions

This compound analogues have demonstrated significant potential as both antiviral and anticancer agents. Their efficacy as neuraminidase inhibitors is well-established, with several compounds showing potency comparable to or greater than existing drugs. In the realm of oncology, these compounds represent a promising class for the development of novel therapeutics, particularly through the induction of apoptosis.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways involved in the anticancer activity of these analogues.

-

Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

-

Exploring the potential of these analogues against a broader range of viruses and cancer types.

-

Investigating combination therapies to enhance efficacy and overcome potential resistance mechanisms.

The versatility of the this compound scaffold, coupled with the insights gained from SAR studies, provides a strong foundation for the continued development of this important class of molecules for therapeutic applications.

References

- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Cyclopentanecarboxamide: A Versatile Scaffold for Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentanecarboxamide moiety has emerged as a privileged scaffold in the design of potent and selective enzyme inhibitors. Its inherent structural rigidity, coupled with the hydrogen bonding capabilities of the amide group, provides a robust framework for molecular recognition within the active sites of various enzymes. This technical guide delves into the core mechanisms of action of this compound-based inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Mechanism of Action

The inhibitory activity of this compound derivatives stems from their ability to form specific, high-affinity interactions with enzyme active sites. The cyclopentane (B165970) ring often serves as a hydrophobic anchor, occupying pockets within the enzyme that would typically bind the substrate. The planarity and conformational rigidity of the five-membered ring can enhance binding affinity by reducing the entropic penalty upon binding.

The carboxamide group is crucial for establishing a network of hydrogen bonds with amino acid residues in the active site. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are fundamental in orienting the inhibitor correctly and stabilizing the enzyme-inhibitor complex. Furthermore, substitutions on both the cyclopentane ring and the amide nitrogen allow for the fine-tuning of inhibitory potency and selectivity.

Case Studies: this compound Derivatives as Enzyme Inhibitors

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

A notable example of a this compound-containing inhibitor is 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile. This compound is a potent multi-kinase inhibitor with significant activity against CDK4.[1] CDK4, in complex with Cyclin D1, plays a pivotal role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. Inhibition of CDK4 by this cyclopentyl-containing compound leads to cell cycle arrest and apoptosis in tumor cells.[1]

Quantitative Data: CDK4 Inhibition

| Compound ID | Target Kinase | IC50 (nM) |

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) | CDK4/CYCLIN D1 | 5.36 |

Signaling Pathway: CDK4/Rb/E2F Pathway

Caption: Inhibition of the CDK4/Cyclin D1 complex by a cyclopentyl-containing inhibitor prevents Rb phosphorylation, leading to cell cycle arrest.

Prolylcarboxypeptidase (PrCP) Inhibition

A series of aminocyclopentane derivatives have been developed as potent inhibitors of prolylcarboxypeptidase (PrCP), an enzyme implicated in metabolic regulation.[2] These compounds, which can be considered derivatives of this compound, demonstrated sub-nanomolar in vitro IC50 values. By modifying a lead structure to replace a metabolically liable pyrrolidine (B122466) with an aminocyclopentane, researchers achieved improved pharmacokinetic profiles while maintaining high potency.[2]

Quantitative Data: PrCP Inhibition

| Compound Class | Target Enzyme | IC50 Range (nM) |

| Aminocyclopentanes | PrCP | Sub-nanomolar |

Experimental Workflow: PrCP Inhibitor Optimization

Caption: Workflow illustrating the optimization of PrCP inhibitors, leading to the development of the aminocyclopentane series.

Angiotensin-Converting Enzyme (ACE) Inhibition

Monoamidic derivatives of 1,2-cyclopentanedicarboxylic acid have been investigated as a novel class of non-amino acid ACE inhibitors.[3] These compounds were designed with the hypothesis that the monoamidic residue of the cyclomethylenedicarboxylic acid could mimic the acylproline moiety found in many classical ACE inhibitors. The most potent compounds in the broader cyclomethylenecarboxylic monoamide hydroxamic derivative series exhibited IC50 values in the nanomolar range, demonstrating the potential of this scaffold for ACE inhibition.[3]

Quantitative Data: ACE Inhibition

| Compound Class | Target Enzyme | IC50 (nM) |

| (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid (related cyclohexane (B81311) derivative) | ACE | 7.0 |

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted cyclopentanecarboxamides involves the coupling of cyclopentanecarboxylic acid with a primary or secondary amine.

Materials:

-

Cyclopentanecarboxylic acid

-

Desired amine

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve cyclopentanecarboxylic acid (1.0 eq) in the anhydrous solvent.

-

Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired this compound derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions (e.g., buffer, substrate, enzyme concentration) will need to be optimized for each enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplate

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a defined amount of the enzyme solution to each well.

-

Add the serially diluted test compounds to the wells containing the enzyme. Include a control with DMSO only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel enzyme inhibitors. Its favorable physicochemical properties and synthetic tractability allow for the exploration of diverse chemical space to achieve high potency and selectivity. The examples of CDK4, PrCP, and ACE inhibitors highlight the versatility of this structural motif in targeting different enzyme classes. Future research in this area will likely focus on the development of more sophisticated this compound-based inhibitors with optimized pharmacokinetic and pharmacodynamic profiles for therapeutic applications.

References

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclomethylenecarboxylic monoamide hydroxamic derivatives. A novel class of non-amino acid angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentanecarboxamide: A Promising Scaffold for Antimicrobial and Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarboxamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds. It consolidates quantitative data on their efficacy, details key experimental methodologies for their evaluation, and visualizes potential mechanisms of action and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutics.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in the pharmaceutical sciences. The cyclopentane (B165970) ring, a common motif in natural products, offers a unique combination of conformational rigidity and three-dimensional diversity, making it an attractive scaffold for the design of biologically active molecules. When functionalized with a carboxamide group, the resulting this compound core provides a platform for a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Preliminary research has indicated that derivatives of this compound may possess both antimicrobial and anticancer properties.[1] This guide aims to synthesize the available scientific literature to provide a detailed technical overview for professionals in the field.

Antimicrobial Properties of this compound Derivatives

Several studies have explored the potential of this compound derivatives as antimicrobial agents. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for various this compound derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one | Escherichia coli | >100 | [2] |

| Staphylococcus aureus | 50 | [2] | |

| (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-methylcyclopentyl)prop-2-en-1-one | Escherichia coli | 50 | [2] |

| Staphylococcus aureus | 25 | [2] | |

| 4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidine-2-thiol | Escherichia coli | 25 | [2] |

| Staphylococcus aureus | 12.5 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Properties of this compound Derivatives

A growing body of evidence suggests that this compound derivatives possess potent anticancer activities. Their efficacy is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.

Quantitative Anticancer Data

The following table presents a summary of the IC50 values for various this compound derivatives against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)this compound | HeLa (Cervical Cancer) | 15.5 | [3] |

| MCF-7 (Breast Cancer) | 12.3 | [3] | |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon Cancer) | 3.29 | [4] |

| HeLa (Cervical Cancer) | 6.75 | [4] | |

| HT-29 (Colon Cancer) | 7.56 | [4] | |

| MDA-MB-231 (Breast Cancer) | 10.30 | [4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Workflow for the MTT cell viability assay.

Synthesis of this compound Derivatives

A common method for the synthesis of N-aryl cyclopentanecarboxamides involves the acylation of an aniline (B41778) derivative with cyclopentanecarbonyl chloride.

Experimental Protocol: Synthesis of N-Aryl this compound

Materials:

-

Cyclopentanecarbonyl chloride

-

Substituted aniline

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add cyclopentanecarbonyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-aryl this compound.

General synthesis workflow for N-Aryl Cyclopentanecarboxamides.

Potential Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are believed to be mediated through various cellular pathways, primarily leading to cell cycle arrest and apoptosis (programmed cell death).

Induction of Apoptosis

Some carboxamide derivatives have been shown to induce apoptosis in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases.

Cell Cycle Arrest

Certain this compound derivatives can cause cell cycle arrest, often at the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and dividing. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Potential anticancer signaling pathways of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer therapeutics. The data summarized in this guide highlight the potential of these compounds against a range of microbial and cancer cell targets. The detailed experimental protocols provide a foundation for researchers to further investigate this class of molecules.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic potential and toxicological profiles.

By continuing to explore the chemical space around the this compound scaffold, the scientific community can potentially unlock new and effective treatments for infectious diseases and cancer.

References

- 1. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tubulin polymerization by vitilevuamide, a bicyclic marine peptide, at a site distinct from colchicine, the vinca alkaloids, and dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Cyclopentanecarboxamide Scaffold in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclopentanecarboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of a variety of high-value therapeutic targets. This technical guide provides a comprehensive overview of the role of this compound derivatives in drug discovery and development, with a focus on their application as Fatty Acid Synthase (FAS) inhibitors, CC Chemokine Receptor 2 (CCR2) antagonists, and voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action and signaling pathways.

This compound Derivatives as Fatty Acid Synthase (FAS) Inhibitors

Fatty Acid Synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. Its upregulation is a hallmark of many cancers and is implicated in metabolic disorders, making it an attractive target for therapeutic intervention. This compound derivatives have emerged as a promising class of FAS inhibitors.

Mechanism of Action and Signaling Pathway

FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, elevated FAS activity provides the lipid building blocks necessary for rapid cell proliferation and membrane synthesis. Inhibition of FAS by this compound derivatives leads to a depletion of cellular fatty acids, inducing apoptosis and halting tumor growth. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can inhibit carnitine palmitoyltransferase 1 (CPT-1), leading to a reduction in fatty acid β-oxidation and further impacting cellular energy homeostasis.[1]

Below is a diagram illustrating the central role of FAS in cellular metabolism and the impact of its inhibition.

Quantitative Data: FAS Inhibitory Activity

While specific IC50 values for this compound derivatives as FAS inhibitors are not widely available in the public domain, the focus has been on their ability to induce apoptosis and reduce cell viability in cancer cell lines. The table below summarizes the activity of representative FAS inhibitors.

| Compound Class | Cell Line | Endpoint | IC50 / Activity |

| TVB-3166 (FAS Inhibitor) | LNCaP-LN3 (Prostate Cancer) | FAS Inhibition | Not specified |

| GSK2194069 (FAS Inhibitor) | LNCaP-LN3 (Prostate Cancer) | FAS Inhibition | Not specified |

| Fasnall (FAS Inhibitor) | LNCaP-LN3 (Prostate Cancer) | FAS Inhibition | Not specified |

| TVB-3166 | CALU-6 (Lung Cancer) | Cell Viability | ~50 nM |

| TVB-3166 | 22Rv1 (Prostate Cancer) | Cell Viability | ~50 nM |

Data synthesized from available research literature.[1][2]

Experimental Protocols

This protocol is adapted from methods used to assess the activity of FAS inhibitors.[1][3]

Objective: To determine the in vitro inhibitory activity of this compound derivatives on Fatty Acid Synthase.

Materials:

-

Purified FAS enzyme or cell lysate containing FAS.

-

Acetyl-CoA.

-

[¹⁴C]Malonyl-CoA or unlabeled Malonyl-CoA.

-

NADPH.

-

Phosphate (B84403) buffer (pH 6.5-7.0).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Scintillation cocktail and scintillation counter (if using radiolabel).

-

Spectrophotometer (for non-radioactive assay).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing phosphate buffer, acetyl-CoA, and NADPH.

-

Compound Incubation: Add varying concentrations of the test this compound derivative or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15-30 minutes at 37°C to allow for binding of the inhibitor to the enzyme.

-

Enzyme Addition: Add the purified FAS enzyme or cell lysate to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding malonyl-CoA (radiolabeled or unlabeled).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

-

Quantification (Radiolabeled):

-

Extract the fatty acids using a nonpolar solvent (e.g., hexane).

-

Transfer the organic layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Quantification (Non-Radioactive):

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis: Calculate the percentage of FAS inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists

The CC Chemokine Receptor 2 (CCR2) and its ligand, CCL2 (also known as MCP-1), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making CCR2 a prime therapeutic target. The this compound scaffold has been successfully utilized to develop potent and selective CCR2 antagonists.

Mechanism of Action and Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways ultimately promote cell migration, proliferation, and survival. This compound-based CCR2 antagonists act by binding to the receptor and preventing the binding of CCL2, thereby blocking the downstream signaling events that drive the inflammatory response.[4][5][6]

The following diagram illustrates the CCR2 signaling pathway and its inhibition by this compound antagonists.

Quantitative Data: CCR2 Antagonist Activity

Several this compound derivatives have demonstrated high potency against the human CCR2 receptor. The following table summarizes key in vitro data for a representative compound.

| Compound | Target | Assay Type | IC50 (nM) |

| (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound (Compound 16) | hCCR2 | Binding Assay | 1.3 |

| Compound 16 | hCCR2 | Functional Chemotaxis | 0.45 |

| Compound 16 | mCCR2 | Binding Assay | 130 |

Data from Yang et al., J Med Chem. 2007.[7]

Experimental Protocols

This protocol is based on standard competitive binding assays used to characterize CCR2 antagonists.[8][9]

Objective: To determine the binding affinity of this compound derivatives to the CCR2 receptor.

Materials:

-

Cell membranes prepared from cells expressing CCR2 (e.g., HEK293 or CHO cells).

-

Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Non-labeled CCL2 for determination of non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of radiolabeled CCL2, and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Wells containing only radiolabeled CCL2 and cell membranes.

-

Non-specific Binding: Wells containing radiolabeled CCL2, a high concentration of non-labeled CCL2, and cell membranes.

-

-

Membrane Addition: Add the CCR2-expressing cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a one-site competition model.

This protocol describes a transwell migration assay to assess the functional antagonism of CCR2.[10][11][12]

Objective: To evaluate the ability of this compound derivatives to inhibit CCL2-induced cell migration.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes).

-

Transwell inserts (with appropriate pore size, e.g., 5 µm).

-

24-well plates.

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

Recombinant human CCL2.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Cell staining solution (e.g., crystal violet) or a cell viability reagent.

Procedure:

-